1,8-Naphthyridine, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Naphthyridine, 1-oxide is an organic compound with the molecular formula C₈H₆N₂O. It is a derivative of 1,8-naphthyridine, which is a heterocyclic compound containing two nitrogen atoms in a fused ring system. This compound is of significant interest due to its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Naphthyridine, 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 1,8-naphthyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired 1-oxide derivative .
Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst. This reaction is performed in water under an air atmosphere and results in the formation of this compound with yields ranging from 62% to 88% .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The Friedländer reaction, which involves the condensation of 2-aminonicotinaldehyde with various carbonyl compounds, is a widely used method. This reaction can be performed in water as a solvent, making it an environmentally friendly approach .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Naphthyridine, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 1-oxide back to the parent 1,8-naphthyridine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various substituted 1,8-naphthyridine derivatives, which can exhibit enhanced biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1,8-Naphthyridine, 1-oxide has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of antibacterial agents, such as enoxacin and trovafloxacin.
Materials Science: The compound is used in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Coordination Chemistry: This compound acts as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Biological Research: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Wirkmechanismus
The mechanism of action of 1,8-naphthyridine, 1-oxide involves its interaction with various molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with DNA and disrupting cellular processes.
Coordination Chemistry: As a ligand, it forms stable complexes with transition metals, influencing their electronic and catalytic properties.
Vergleich Mit ähnlichen Verbindungen
1,8-Naphthyridine, 1-oxide can be compared with other similar compounds, such as:
1,5-Naphthyridine: Another isomer with different nitrogen atom positions, exhibiting distinct chemical and biological properties.
Isoquinolines: Similar to quinolines but with the nitrogen atom in a different position, also used in medicinal chemistry.
The uniqueness of this compound lies in its ability to form stable metal complexes and its diverse biological activities, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
27284-59-9 |
---|---|
Molekularformel |
C8H6N2O |
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
1-oxido-1,8-naphthyridin-1-ium |
InChI |
InChI=1S/C8H6N2O/c11-10-6-2-4-7-3-1-5-9-8(7)10/h1-6H |
InChI-Schlüssel |
MCGAWOWJMCDJAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)[N+](=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.